8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
“8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H12ClNOS and a molecular weight of 301.80 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H12ClNOS . This indicates that the molecule is composed of 16 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom.Scientific Research Applications
Structural Analysis and Properties
- The compound's structural analysis, as indicated in a study by Prasath et al. (2013), reveals an L-shaped molecular structure with quinoline residue orthogonal to both phenyl and 2-thienyl rings. This structural orientation is important for understanding its chemical behavior and potential applications in materials science (Prasath et al., 2013).
Synthesis and Transformation
- Mekheimer et al. (2005) discuss the synthesis of related quinoline derivatives, highlighting the versatility of these compounds in organic synthesis. The reactions involving quinoline derivatives can lead to novel heterocyclic structures, underscoring the compound's relevance in synthetic chemistry (Mekheimer et al., 2005).
Photovoltaic Applications
- Zeyada et al. (2016) examine the photovoltaic properties of quinoline derivatives, including their application in organic-inorganic photodiode fabrication. The study suggests potential use in solar energy conversion and electronic device fabrication (Zeyada et al., 2016).
Anticancer Activity
- A study by Regal et al. (2020) investigates the reactivity and anticancer assessment of 4-Hydroxyquinoline derivatives, which may offer insights into the biomedical applications of similar quinoline compounds. This suggests potential use in drug development for cancer treatment (Regal et al., 2020).
Palladation Behavior
- Research by Deeming and Rothwell (1981) explores the palladation behavior of quinoline derivatives, including 8-ethyl-quinolines. This study provides insights into the chemical interactions and potential applications in organometallic chemistry (Deeming & Rothwell, 1981).
Antimicrobial Activity
- Ahmed et al. (2006) discuss the synthesis and antimicrobial activity of compounds related to 8-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride. This highlights its potential application in developing new antimicrobial agents (Ahmed et al., 2006).
Properties
IUPAC Name |
8-ethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-2-10-5-3-6-11-12(16(17)19)9-13(18-15(10)11)14-7-4-8-20-14/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGJRJLMFYRVBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226128 | |
Record name | 8-Ethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160261-11-9 | |
Record name | 8-Ethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160261-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Ethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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